3-Bromo-5-methoxy-4-propoxybenzoic acid
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Overview
Description
3-Bromo-5-methoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and propoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-propoxybenzoic acid typically involves the bromination of 5-methoxy-4-propoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-5-methoxy-4-propoxybenzoic acid or 3-thio-5-methoxy-4-propoxybenzoic acid.
Oxidation: Formation of 3-bromo-5-methoxy-4-propoxybenzaldehyde or this compound.
Reduction: Formation of 3-bromo-5-methoxy-4-propoxybenzyl alcohol or 3-bromo-5-methoxy-4-propoxybenzaldehyde.
Scientific Research Applications
3-Bromo-5-methoxy-4-propoxybenzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy and propoxy groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the propoxy group.
3-Bromo-5-methoxy-4-pentyloxybenzoic acid: Similar structure but has a longer alkoxy chain.
3-Bromo-5-methoxy-4-propoxybenzonitrile: Similar structure but contains a nitrile group instead of a carboxylic acid.
Uniqueness
3-Bromo-5-methoxy-4-propoxybenzoic acid is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, influences its solubility, reactivity, and interaction with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBTLMNNJBDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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